ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and an indol-3-yl moiety at the 5-position.
Properties
IUPAC Name |
ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-21-13(20)9-22-15-18-17-14(19(15)2)11-8-16-12-7-5-4-6-10(11)12/h4-8,16H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENLAZRMIMTFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate precursors . The final step involves the esterification of the intermediate compound with ethyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Structural Features
The compound features an indole moiety and a triazole ring, which are known for their biological activity. The presence of sulfur in the thioether linkage enhances the compound's reactivity and potential interactions with biological targets.
Medicinal Chemistry
Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate has been investigated for its potential as:
- Anticancer Agent : Research indicates that compounds with indole and triazole structures can inhibit cancer cell proliferation. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against multidrug-resistant strains of bacteria such as MRSA. Its mechanism involves disrupting bacterial cell wall synthesis .
Biological Research
The unique structure of this compound allows it to interact with various biological molecules:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism. Studies suggest it can bind effectively to target proteins due to its structural features .
- Signal Transduction Modulation : It has been explored for its ability to modulate signaling pathways related to inflammation and apoptosis, making it a candidate for therapeutic interventions in inflammatory diseases .
Material Science
In addition to biological applications, this compound can be utilized in the development of novel materials:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced properties such as thermal stability and mechanical strength due to the incorporation of heterocycles into polymer matrices .
- Catalysis : Its unique chemical structure makes it a potential catalyst in organic reactions, particularly in synthesizing other complex organic molecules through cross-coupling reactions .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a comparative study examining the efficacy of various triazole derivatives against bacterial pathogens, this compound exhibited potent activity against Gram-positive bacteria with MIC values lower than those observed for conventional antibiotics like penicillin .
Mechanism of Action
The mechanism of action of ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring can interact with metal ions and other biomolecules, influencing biochemical pathways . The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility and LogP : The ethyl ester in the target compound likely increases lipophilicity compared to sodium salts (e.g., 1j ), affecting bioavailability.
- Elemental Analysis : Analogous compounds (e.g., 9c, ) show close alignment between calculated and found elemental percentages (C, H, N), confirming synthetic precision.
Biological Activity
Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a triazole ring and a thioether functional group. This unique combination is believed to contribute to its biological efficacy.
Structural Formula
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The indole structure can interact with various receptors and enzymes, potentially altering signaling pathways that promote tumor growth.
- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 18.1 ± 2.4 | |
| Compound B | HCT-116 | 46.9 ± 4.7 | |
| Ethyl 2-thioacetate | MCF-7 | 14.1 ± 3.1 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing varying degrees of cytotoxicity against different cancer cell lines.
Structure–Activity Relationship (SAR)
Research into SAR has revealed that modifications to the thiol group significantly affect cytotoxicity:
- Substitution Effects : Substituting the thiol group with different moieties can enhance or diminish biological activity.
- Indole Variations : Alterations in the indole structure can lead to changes in binding affinity and selectivity towards cancer targets.
Study on Triazole Derivatives
A study investigated various triazole derivatives for their anticancer properties, finding that those with similar structural features to ethyl 2-thioacetate exhibited significant activity against breast cancer cell lines (MCF-7). The most effective compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Mechanism-Based Approaches
Another research highlighted the mechanism-based approaches for compounds containing triazole rings, emphasizing their role in inhibiting key enzymes related to cancer progression, such as thymidylate synthase and HDAC . These findings support the hypothesis that ethyl 2-thioacetate may exert similar effects through its unique structure.
Q & A
Q. Case Example :
- Contradiction : Methyl substituents (R = CH₃) show higher actoprotective activity (8.27%) than ethyl (R = C₂H₅) or phenyl analogs .
Resolution Strategy :
Structural Reanalysis : Confirm substituent positions via X-ray crystallography (SHELX refinement) .
Bioassay Standardization : Re-test under controlled conditions (e.g., fixed ATP levels in actoprotective assays) .
Molecular Dynamics : Simulate binding affinity differences using docking software (e.g., AutoDock Vina) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
- Pharmacophore Mapping : Identify critical motifs (e.g., triazole-thioether) via Schrödinger’s Phase .
- ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., logP, BBB permeability) .
Advanced: How to analyze thermodynamic stability during formulation?
Methodological Answer:
- Hydrophilic Interaction Chromatography (HILIC) : Measure retention factors (k) at 25–45°C to calculate ΔH° and ΔS° of stationary phase transfer .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: What strategies enhance selectivity for target enzymes?
Methodological Answer:
- Bioisosteric Replacement : Substitute the indole ring with benzimidazole to reduce off-target effects .
- Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) for site-specific activation .
Advanced: How to address low solubility in aqueous media?
Methodological Answer:
- Salt Formation : Synthesize sodium/potassium salts via reaction with NaOH/KOH in ethanol .
- Nanoformulation : Prepare PEGylated liposomes (10–100 nm) using thin-film hydration .
Advanced: What crystallography tools are critical for structural elucidation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
